molecular formula C7H5BrFNO2 B8064598 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid

2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid

Cat. No.: B8064598
M. Wt: 234.02 g/mol
InChI Key: MQTBJLXBSNOLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid is a halogenated pyridine derivative with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . Its CAS registry number is 1227593-08-9, and it is structurally characterized by a pyridine ring substituted with bromine (Br) at the 6-position, fluorine (F) at the 5-position, and an acetic acid group (-CH₂COOH) at the 3-position.

Properties

IUPAC Name

2-(6-bromo-5-fluoropyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-7-5(9)1-4(3-10-7)2-6(11)12/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTBJLXBSNOLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Drug Development

2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid has shown promise as a candidate for drug development due to its structural similarity to biologically active molecules. It can interact with various enzymes and receptors, which may lead to modulation of biological pathways. This characteristic makes it a valuable compound in the search for new therapeutic agents, particularly for conditions like cancer and bacterial infections.

Enzyme Inhibition Studies

The compound's ability to bind selectively to specific enzymes is of particular interest. Studies have indicated that it can act as a high-affinity ligand for cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. For instance, one study highlighted its potent inhibition of CDK8 and CDK19, demonstrating an IC50_{50} of approximately 7.2 nM and 6.0 nM respectively, which suggests its potential as a therapeutic agent in colorectal cancer treatment .

Receptor Binding Studies

The unique substitution pattern on the pyridine ring allows for selective interactions with biological receptors. Interaction studies have focused on its binding affinity to various targets, which is essential for understanding its therapeutic effects and mechanisms of action. This property can be further explored in drug design efforts aimed at enhancing binding specificity and efficacy.

Several case studies have highlighted the compound's effectiveness in various applications:

  • Cancer Therapeutics : Research has demonstrated that derivatives of this compound exhibit significant inhibition of CDK8/19, which plays a crucial role in cancer cell proliferation . The modulation of WNT signaling pathways by these compounds further supports their potential use in cancer therapy.
  • Antibacterial Activity : In antibacterial evaluations, derivatives based on the compound have shown promising results against gram-positive bacteria, indicating potential for development into novel antibacterial agents . The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively hamper bacterial growth while maintaining safety profiles.

Mechanism of Action

The mechanism by which 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Comparative Structural Data

Compound CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Structural Features
2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid 1227593-08-9 C₇H₅BrFNO₂ Br (6), F (5), -CH₂COOH (3) 234.02 Pyridine ring with electron-withdrawing Br/F; acetic acid group likely perpendicular to the ring (inferred from similar compounds) .
2-(3-Bromo-4-methoxyphenyl)acetic acid 62327-43-3 C₉H₈BrO₃ Br (3), OCH₃ (4), -CH₂COOH (2) 259.07 Phenyl ring with Br (electron-withdrawing) and OCH₃ (electron-donating); acetic acid group forms a 78.15° dihedral angle with the ring plane .
Difluoroacetic acid 381-73-7 C₂H₂F₂O₂ -CF₂COOH 96.03 Linear structure with strong electron-withdrawing -CF₂ group; higher acidity (pKa ~1.3) compared to acetic acid (pKa ~4.76) .

Key Observations :

Ring System Differences : The pyridine ring in this compound introduces nitrogen-based electron-withdrawing effects, enhancing its acidity compared to phenyl-based analogues. In contrast, 2-(3-Bromo-4-methoxyphenyl)acetic acid features a phenyl ring with mixed electronic effects (Br vs. OCH₃) .

The methoxy group in the phenyl analogue may stabilize resonance structures, altering regioselectivity in syntheses .

Hydrogen Bonding : Both compounds form hydrogen-bonded dimers. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid exhibits an R₂²(8) hydrogen-bonding motif in its crystal lattice, a feature likely shared by the pyridine derivative due to the carboxylic acid group .

Physicochemical Properties

  • Acidity : The pyridine derivative is expected to have a lower pKa (~2–3) than phenyl analogues (~4–5) due to the electron-withdrawing pyridine nitrogen.

Research Findings and Limitations

  • Crystallographic Data : While 2-(3-Bromo-4-methoxyphenyl)acetic acid has well-documented crystal structures (e.g., dihedral angles, hydrogen bonding), similar data for this compound are scarce, necessitating further study .
  • Reactivity: Fluorine’s electronegativity in the pyridine derivative may enhance electrophilic substitution resistance compared to non-fluorinated analogues.

Biological Activity

2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with bromine and fluorine atoms, which can influence its interaction with biological targets. The presence of these halogens often enhances the compound's binding affinity and selectivity for various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes or receptors. The bromine and fluorine substituents are known to affect the electronic properties of the molecule, potentially increasing its reactivity and interaction with biological macromolecules.

Biological Activity Overview

Recent studies have explored the compound's antibacterial, antiproliferative, and anti-inflammatory properties. The following sections summarize key findings from various research efforts.

Antibacterial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit moderate antibacterial activity against gram-positive bacteria. For instance, compounds derived from this structure showed minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL against several strains, indicating a potential for development as antibacterial agents .

Antiproliferative Activity

Research has indicated that this compound and its derivatives possess significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values in the micromolar range for human breast adenocarcinoma (MCF-7) cells, suggesting that these compounds can induce apoptosis in cancer cells .

Case Studies

Several case studies highlight the compound's effectiveness in various applications:

  • Anticancer Properties : A study focused on the antiproliferative effects of a series of pyridine derivatives, including this compound, reported that these compounds significantly inhibited cell growth in MCF-7 and other cancer cell lines. Flow cytometry analysis revealed that these compounds induced apoptosis in a dose-dependent manner .
  • Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory potential of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds could be beneficial in treating inflammatory diseases .

Table 1: Biological Activity Summary

Biological ActivityCell Line/OrganismIC50/MIC (µg/mL)Reference
AntibacterialGram-positive bacteria2 - 32
AntiproliferativeMCF-7 (breast cancer)~0.65
Anti-inflammatoryCytokine inhibitionNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.